molecular formula C6H14N2 B3079776 (2-Aminoethyl)(cyclopropylmethyl)amine CAS No. 107429-85-6

(2-Aminoethyl)(cyclopropylmethyl)amine

Cat. No.: B3079776
CAS No.: 107429-85-6
M. Wt: 114.19 g/mol
InChI Key: LJGMFMZLKFEDGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)(cyclopropylmethyl)amine is a chemical compound of interest in organic synthesis and materials research. This molecule features both a primary amine and a secondary amine group, connected to a cyclopropylmethyl moiety . This bifunctional nature makes it a valuable building block (synthon) for constructing more complex molecular architectures. Researchers may employ it as a ligand precursor in coordination chemistry, given that structurally similar amines like tris(2-aminoethyl)amine (tren) are known to form stable complexes with various metal ions . In polymer science, its amine groups can undergo reactions with aldehydes to form imine-based dynamic covalent networks, or it can serve as a cross-linking agent . Furthermore, the compound can be seen as an analog of cyclopropylmethylamine, a reagent used in N-alkylation reactions with partners like 3-bromo-1-propanol . The cyclopropyl group within its structure can impart unique steric and electronic properties, potentially influencing the reactivity and stability of derived compounds or materials. This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(cyclopropylmethyl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-3-4-8-5-6-1-2-6/h6,8H,1-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGMFMZLKFEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Context Within Diamine Chemistry

(2-Aminoethyl)(cyclopropylmethyl)amine is classified as an unsymmetrical diamine. It features a primary amine (-NH2) and a secondary amine (-NH-) separated by an ethylene (B1197577) bridge. The secondary amine is further substituted with a cyclopropylmethyl group. This combination of functionalities places it within the broader class of N-substituted ethane-1,2-diamines.

The parent molecule, ethane-1,2-diamine (often abbreviated as 'en' in coordination chemistry), is a foundational building block in the synthesis of a wide array of chemical compounds. atamanchemicals.com The introduction of a cyclopropylmethyl substituent on one of the nitrogen atoms introduces specific steric and electronic properties. The cyclopropyl (B3062369) group is known for its unique orbital characteristics, which can influence the reactivity and coordination behavior of the adjacent amine.

The presence of two distinct amine groups with different substitution patterns (primary and secondary) makes this compound a versatile precursor in organic synthesis. These differing reactivities can be exploited for selective chemical transformations.

Below is a table comparing the structural features of this compound with related diamines:

Compound NameIUPAC NameMolecular FormulaStructural Features
This compoundN-(cyclopropylmethyl)ethane-1,2-diamineC6H14N2Contains a primary amine, a secondary amine, and a cyclopropylmethyl group.
Ethane-1,2-diamineEthane-1,2-diamineC2H8N2A symmetrical diamine with two primary amine groups. atamanchemicals.com
N,N'-Dimethylethane-1,2-diamineN,N'-Dimethylethane-1,2-diamineC4H12N2A symmetrical diamine with two secondary amine groups.
N-(2-Aminoethyl)-1,3-propanediamineN'-(2-aminoethyl)propane-1,3-diamineC5H15N3A linear polyamine with two primary and one secondary amine group.

Significance in Contemporary Organic Synthesis and Coordination Chemistry

Direct Amination Approaches

Direct amination methods offer a straightforward route to the target compound by forming the key carbon-nitrogen bonds in a highly convergent manner. These strategies are often favored for their efficiency and atom economy.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. This process typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, a key reaction would be the reductive amination of cyclopropanecarboxaldehyde (B31225) with ethylenediamine (B42938).

The reaction is generally carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the initial carbonyl group. A variety of reducing agents can be employed, each with specific advantages regarding selectivity, reactivity, and reaction conditions. Common choices include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).

Recent developments have also explored more sustainable methods. For instance, an organocatalytic approach using diphenyl phosphate (B84403) and a Hantzsch ester as the hydride source has been developed for the chemoselective coupling of optically active formylcyclopropanes with various amines, yielding mono-N-alkylation products without epimerization or ring-opening of the cyclopropane ring. nih.gov

Table 1: Reductive Amination Efficiency with Selected Reducing Agents
Reducing AgentSolventTemp (°C)Yield (%)Byproduct Formation
NaBH(OAc)₃DCE2578<5% dialkylation
BH₃·NH₃/CoCl₂H₂O/EtOH8092Undetectable
NaBH₄TFE60858% alcohol reduction

N-Alkylation Pathways Utilizing Alkyl Halides and Related Electrophiles

N-alkylation is a fundamental method for the formation of C-N bonds, involving the reaction of an amine with an alkylating agent, such as an alkyl halide. To synthesize this compound, ethylenediamine can be alkylated with a cyclopropylmethyl halide, for example, bromomethylcyclopropane.

However, a significant challenge in the N-alkylation of primary amines is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. To achieve selective mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base must be carefully controlled.

An alternative and often more environmentally friendly approach is the use of alcohols as alkylating agents, catalyzed by transition metals. For instance, the N-alkylation of ethylenediamine with various alcohols has been successfully demonstrated using a CuO-NiO/γ-Al₂O₃ catalyst in a fixed-bed reactor, producing only water as a byproduct. nih.govojp.gov This method offers high yields for mono-N-alkylation with low-carbon alcohols. nih.govojp.gov Copper-mediated N-alkylation, specifically using CuI/L-proline catalysis, has also been shown to be effective for the reaction of cyclopropylmethyl halides with amines, achieving yields in the range of 70-85%. dntb.gov.ua

Table 2: Mono-N-alkylation of Ethylenediamine with Different Alcohols
AlcoholProductTemp (°C)Yield (%)
MethanolN-Methylethylenediamine16080.2
Ethanol (B145695)N-Ethylethylenediamine16082.3
Propan-1-olN-Propylethylenediamine16083.7
Butan-1-olN-Butylethylenediamine16085.2
Propan-2-olN-Isopropylethylenediamine16082.8
CyclohexanolN-Cyclohexylethylenediamine17076.1

Indirect Synthetic Routes via Functional Group Transformations

Indirect routes to this compound involve the synthesis of a precursor molecule which is then converted to the final product through one or more functional group transformations. These multi-step sequences can offer advantages in terms of controlling selectivity and building molecular complexity.

Reduction of Nitrile, Amide, and Nitro Precursors

The reduction of nitrogen-containing functional groups such as nitriles, amides, and nitro compounds is a classic and reliable method for amine synthesis. To apply this to the synthesis of this compound, a suitable precursor like N-(cyanomethyl)cyclopropylmethanamine could be synthesized and subsequently reduced. The cyano group can be readily reduced to a primary amine using various reducing agents, including lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

The precursor, N-(cyanomethyl)cyclopropylmethanamine, could potentially be formed through the alkylation of cyclopropylmethylamine with a haloacetonitrile. The subsequent reduction of the nitrile would then yield the desired ethylenediamine backbone. The formation of N-cyanomethyl byproducts has been observed in reductive amination reactions using sodium cyanoborohydride, suggesting the feasibility of synthesizing such intermediates. ojp.govnih.govresearchgate.net

Hydroamination Reactions for Carbon-Nitrogen Bond Formation

Hydroamination involves the direct addition of an N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene). wikipedia.org This atom-economical reaction can be used to form C-N bonds and construct the backbone of the target molecule. An intramolecular hydroamination can lead to the formation of nitrogen-containing heterocycles, while an intermolecular reaction combines a separate amine and an unsaturated compound. wikipedia.org

For the synthesis of a derivative of this compound, a hypothetical intermolecular hydroamination could involve the reaction of cyclopropylmethylamine with an appropriately substituted alkene, such as N-vinylethanamine, in the presence of a suitable catalyst. Late transition-metal complexes are often employed as catalysts for these transformations. The regioselectivity of the addition is a key consideration and can often be controlled by the choice of catalyst and reaction conditions.

Michael Addition Sequences in Polyamines Synthesis

The aza-Michael addition, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound or nitrile, is a versatile reaction for C-N bond formation. dntb.gov.ua This strategy can be employed to build the ethylamine (B1201723) chain of the target molecule.

A plausible synthetic route would involve the Michael addition of cyclopropylmethylamine to acrylonitrile. This reaction forms a β-aminonitrile intermediate, N-cyclopropylmethyl-β-alaninenitrile. This intermediate can then be reduced to afford the final product, this compound. The reduction of the nitrile group can be achieved using standard methods as described in section 2.2.1. This two-step sequence provides a reliable method for constructing the desired 1,2-diamine structure. The aza-Michael addition itself can often be performed under mild, and sometimes solvent-free, conditions. dntb.gov.ua

Incorporation of the Cyclopropylmethyl Moiety

The introduction of the cyclopropylmethyl group is a critical step in the synthesis of this compound. This can be achieved through various strategies, primarily involving the use of cyclopropylcarbinyl intermediates or by building upon pre-existing cyclopropylamine (B47189) derivatives.

Cyclopropylcarbinyl cations are well-known non-classical carbocationic intermediates that can be harnessed for synthetically useful transformations. researchgate.netrsc.org These intermediates can be generated from corresponding homoallylic alcohols. nd.edu The synthetic utility of cyclopropylcarbinyl cations lies in their potential for rearrangement and reaction with nucleophiles. In the context of synthesizing amines, a cyclopropylcarbinyl intermediate could be trapped by an appropriate nitrogen nucleophile.

One potential, though less direct, route could involve the reaction of cyclopropylcarbinols with an amine under acidic conditions. For instance, Brookhart's acid has been used to catalyze the N-alkylation of arylamines with cyclopropylcarbinols, where the temperature can influence the regioselectivity of the reaction. researchgate.net While this specific example focuses on arylamines, the principle could potentially be adapted for the alkylation of an appropriately protected ethylenediamine derivative.

The generation of cyclopropylcarbinyl cations from cyclopropylcarbinols and their subsequent reaction with nucleophiles is a key strategy. nih.gov For example, treatment of cyclopropylcarbinols with chiral acids can lead to the formation of cyclopropylcarbinyl cations, which can then react enantioselectively with nucleophiles in a ring-opening rearrangement. nih.gov While this often leads to homoallylic products, under specific conditions, it may be possible to favor the retention of the cyclopropylmethyl structure.

Research into the solvolysis of cyclopropylcarbinyl systems has shown that the products formed depend on the reaction conditions and the stability of the resulting carbocation. beilstein-journals.org By carefully controlling these factors, it may be possible to direct the reaction towards the desired N-cyclopropylmethyl product.

A more direct and common approach to incorporating the cyclopropylmethyl moiety is to start with a molecule that already contains this group, such as cyclopropylamine or cyclopropanecarbonitrile. These building blocks can then be elaborated to introduce the aminoethyl portion of the target molecule. thieme-connect.comlongdom.org

One documented method for the preparation of cyclopropylmethyl alkyl amines involves the catalytic hydrogenation of cyclopropyl cyanide in the presence of an amine. google.com This process can be adapted to synthesize this compound by reacting cyclopropylmethylamine with a suitable two-carbon electrophile that contains a protected amine or a precursor to an amine.

For example, cyclopropylmethylamine can be reacted with a protected 2-aminoacetaldehyde (B1595654) or a 2-haloethylamine derivative where the second amino group is protected. Subsequent deprotection would yield the final product. A patent describes the synthesis of cyclopropylmethylpropyl amine by reacting cyclopropylmethylamine with propionaldehyde (B47417) followed by hydrogenation. google.com A similar reductive amination strategy could be employed with a protected aminoacetaldehyde.

Another approach involves the N-alkylation of cyclopropylamine with a suitable electrophile. For instance, the reaction of cyclopropylamine with a 2-haloethylphthalimide, followed by deprotection of the phthalimide (B116566) group, is a plausible route. The use of simple cyclopropyl-containing building blocks is a common strategy in the synthesis of more complex molecules. thieme-connect.com

The synthesis of various cyclopropylamine derivatives has been explored, often involving cyclopropanation reactions as a key step. rsc.org Once these derivatives are obtained, they serve as versatile intermediates for further functionalization.

Application of Protecting Group Chemistry in Amine Synthesis

The presence of two amine groups with different substitution patterns in this compound necessitates the use of protecting group chemistry to ensure selective reactions and prevent undesired side products, such as polymerization. springernature.comlibretexts.orgwikipedia.org

The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. organic-chemistry.org For amines, carbamates are a widely used class of protecting groups. organic-chemistry.orgmasterorganicchemistry.com

Common amine protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of reaction conditions but is readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comfishersci.co.ukyoutube.com

Carboxybenzyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. masterorganicchemistry.comyoutube.com

9-Fluorenylmethoxycarbonyl (Fmoc): This group is stable to acidic conditions but is cleaved by treatment with a mild base, such as piperidine. organic-chemistry.orgmasterorganicchemistry.com

The selection of a protecting group would depend on the synthetic strategy. For example, if the synthesis involves a hydrogenation step, the Cbz group would not be suitable if it needs to be retained. Conversely, if acidic conditions are required for another transformation, the Boc group might be cleaved prematurely.

Protecting GroupAbbreviationCommon Reagents for IntroductionCommon Reagents for Removal
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OTrifluoroacetic acid (TFA), HCl
CarboxybenzylCbz, ZBenzyl chloroformateH₂, Pd/C
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuPiperidine

In a molecule with multiple functional groups, such as the two amines in this compound, an orthogonal protection strategy is often employed. acs.orgjocpr.com This involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection and reaction of one amine group while the other remains protected. wikipedia.org

For instance, one could protect the primary amine of ethylenediamine with a Boc group and the secondary amine (after formation) with a Cbz group. The Boc group could be removed with acid to allow for further reaction at the primary amine, while the Cbz group remains intact. Subsequently, the Cbz group could be removed by hydrogenation to deprotect the secondary amine. This selective manipulation is essential for the controlled synthesis of unsymmetrically substituted diamines. acs.orgnih.govacs.org

The combination of Aloc (allyloxycarbonyl) and Nosyl (2-nitrobenzenesulfonyl) protecting groups is another example of an orthogonal strategy that has been used in the synthesis of polyamines. acs.org The Aloc group can be removed under mild conditions using a palladium catalyst, while the Nosyl group is cleaved under different conditions. acs.org Such strategies prevent cross-linking and allow for sequential modifications. acs.orgnih.govacs.org

Stereoselective Synthesis of this compound Analogues

The synthesis of chiral analogues of this compound, where stereocenters may be present on the cyclopropane ring or on the ethylenediamine backbone, requires stereoselective synthetic methods.

Several approaches to the stereoselective synthesis of cyclopropane derivatives have been developed. These include catalytic asymmetric cyclopropanation reactions. nih.govresearchgate.net For example, chiral rhodium(II) catalysts have been used to achieve enantioselective cyclopropanation. researchgate.net Another method involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. ku.edu

The synthesis of optically active 1-cyclopropyl alkyl-1-amines has been achieved through a scalable process involving the condensation of cyclopropyl methyl ketone with a chiral amine, followed by reduction and debenzylation. google.com Such chiral cyclopropylamine derivatives can serve as key building blocks for the synthesis of more complex chiral molecules.

Enzymatic methods have also been employed for the synthesis of enantiomerically enriched cyclopropylglycine, which can be a precursor to chiral cyclopropylamines. researchgate.net Furthermore, stereoselective synthesis of cyclopropyl-fused carbanucleosides has been accomplished through stereoselective cyclopropanation and other stereocontrolled reactions. nih.gov

The synthesis of trans-2-substituted-cyclopropylamines with high diastereoselectivity has been reported from α-chloroaldehydes. chemrxiv.org This method involves the trapping of a zinc homoenolate with an amine, followed by ring closure. Such methodologies could be adapted to produce chiral analogues of this compound by using chiral starting materials or catalysts.

Chiral Auxiliary Approaches

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed to afford the chiral product. One of the most effective and widely used chiral auxiliaries for the asymmetric synthesis of amines is tert-butanesulfinamide, developed by Ellman. This methodology is particularly valuable for the synthesis of chiral amines with multiple stereogenic centers.

The synthesis of enantiopure this compound derivatives can be envisioned using N-tert-butanesulfinyl imines. The general strategy involves the condensation of a suitable ketone or aldehyde precursor with the chiral tert-butanesulfinamide to form an N-sulfinylimine. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, yields the chiral amine.

For the synthesis of this compound derivatives, a potential synthetic route could commence with a suitable cyclopropyl-containing carbonyl compound. This would be reacted with (R)- or (S)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine. The key stereochemistry-determining step would be the diastereoselective addition of a nucleophile, such as a protected aminoethyl Grignard reagent or a related organometallic species, to the imine. The stereochemical outcome of this addition is typically controlled by the steric bulk of the tert-butyl group on the sulfinamide, which directs the nucleophile to the less hindered face of the imine.

The resulting sulfinamide can then be cleaved under acidic conditions to reveal the free diamine. This approach allows for the preparation of either enantiomer of the target diamine by simply choosing the appropriate enantiomer of the tert-butanesulfinamide auxiliary. The versatility of this method has been demonstrated in the synthesis of a wide array of chiral amines and diamines.

Table 1: Key Features of Chiral Auxiliary Approach using tert-butanesulfinamide

FeatureDescription
Chiral Auxiliary (R)- or (S)-tert-butanesulfinamide
Key Intermediate Chiral N-tert-butanesulfinyl imine
Stereocontrol Diastereoselective nucleophilic addition to the C=N bond
Versatility Access to both enantiomers of the target amine
Auxiliary Removal Typically achieved with acidic hydrolysis

Asymmetric Catalysis in C-N Bond Formation

Asymmetric catalysis offers a more atom-economical and efficient alternative to stoichiometric chiral auxiliaries for the synthesis of chiral amines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of derivatives of this compound, palladium-catalyzed enantioselective C-H functionalization represents a powerful strategy.

Recent advancements have demonstrated the utility of Pd(II)-catalyzed enantioselective C-H functionalization of free aliphatic amines, including cyclopropylmethylamines. This methodology employs a chiral bidentate thioether ligand to enable the palladium catalyst to differentiate between enantiotopic C-H bonds. The reaction can be applied to achieve various transformations, such as arylation, olefination, and carbonylation of the cyclopropylmethylamine core.

For instance, the γ-arylation of a cyclopropylmethylamine can be achieved with high enantioselectivity using a palladium catalyst in conjunction with a chiral thioether ligand. The reaction proceeds via the formation of a mono(amine)-Pd(II) intermediate, which facilitates the enantioselective C-H activation. This method allows for the direct introduction of aryl groups onto the cyclopropane ring, providing access to a diverse range of chiral derivatives. The enantiomeric ratio of the products is often excellent, with values exceeding 96:4.

Another significant development in this area is the Pd(II)-catalyzed enantioselective arylation of cyclopropyl C-H bonds using mono-N-protected amino acids (MPAAs) as chiral ligands. This approach provides a direct route to chiral cis-aryl-cyclopropylmethylamines with high enantiomeric excess (up to 99.5% ee). The reaction is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle.

While these methods focus on the functionalization of a pre-existing cyclopropylmethylamine, they are crucial for the synthesis of complex derivatives of this compound. A synthetic strategy could involve the initial asymmetric functionalization of a protected cyclopropylmethylamine, followed by elaboration of the protecting group to install the aminoethyl moiety.

Table 2: Asymmetric Catalysis for Cyclopropylmethylamine Derivatives

Catalytic SystemTransformationKey Features
Pd(II) with chiral bidentate thioether ligandγ-C(sp³)–H (hetero)arylation, olefination, carbonylationEnables functionalization of free aliphatic amines; high enantioselectivity.
Pd(II) with mono-N-protected amino acid (MPAA) ligandC-H arylation of cyclopropyl ringProvides cis-aryl-cyclopropylmethylamines; excellent enantiomeric excess.

Chemical Reactivity and Transformations of 2 Aminoethyl Cyclopropylmethyl Amine

Reactions at the Amine Nitrogen Centers

The nitrogen atoms of the primary (-NH2) and secondary (-NH-) groups in (2-Aminoethyl)(cyclopropylmethyl)amine are nucleophilic due to the lone pair of electrons on the nitrogen atoms. This allows them to participate in a variety of chemical reactions. Generally, the primary amine is more sterically accessible and more reactive than the secondary amine.

Formation of Imines and Schiff Bases

Primary amines readily react with aldehydes and ketones through a nucleophilic addition-elimination reaction to form imines, commonly known as Schiff bases. itmedicalteam.plmdpi.comnih.gov This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. The primary amino group of this compound is expected to selectively react with carbonyl compounds under controlled conditions to yield the corresponding Schiff base. researchgate.netresearchgate.net The secondary amine is generally unreactive under these conditions.

Interactive Data Table: General Reaction for Schiff Base Formation

Reactant 1Reactant 2 (Aldehyde or Ketone)Product (Schiff Base)Conditions
This compoundR-CHO (Aldehyde)N-(cyclopropylmethyl)-N'-(alkylidene)ethane-1,2-diamineAcid catalyst, Heat
This compoundR-CO-R' (Ketone)N-(cyclopropylmethyl)-N'-(alkylidene)ethane-1,2-diamineAcid catalyst, Heat

Amide and Thiourea (B124793) Derivatization Reactions

Both the primary and secondary amine groups can be acylated to form amides. mdpi.compulsus.com This reaction typically involves treatment with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. pulsus.comrsc.org Depending on the stoichiometry of the acylating agent, mono-acylation at the more reactive primary amine or di-acylation at both nitrogen centers can be achieved.

Similarly, derivatization with isothiocyanates yields thiourea derivatives. mdpi.commdpi.comnih.gov The amine groups act as nucleophiles and add to the carbon-nitrogen double bond of the isothiocyanate. These reactions are valuable for introducing new functional groups and for creating ligands and intermediates in organic synthesis. mdpi.comnih.gov

Interactive Data Table: Derivatization of Amine Centers

Reaction TypeReagentReactive Site(s)Product Type
AmidationAcyl Chloride (R-COCl)Primary and/or Secondary AmineMono- or Di-Amide
AmidationAcid Anhydride ((RCO)₂O)Primary and/or Secondary AmineMono- or Di-Amide
Thiourea FormationIsothiocyanate (R-NCS)Primary and/or Secondary AmineMono- or Di-Thiourea

Polyamine Chain Extension and Crosslinking

With two reactive amine groups, this compound can function as a chain extender or crosslinking agent in polymerization reactions. tri-iso.com In the formation of polyureas, for instance, the diamine can react with diisocyanates. The primary amine typically reacts faster than the secondary amine. tri-iso.com This differential reactivity can be exploited to control the polymerization process. The ability to link two polymer chains through its amine functionalities makes it a useful component for modifying polymer properties, such as increasing molecular weight, enhancing thermal stability, and improving mechanical strength. tri-iso.comgoogle.com

Transformations Involving the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is a key structural feature that imparts unique reactivity to the molecule, primarily related to the inherent strain of the three-membered ring.

Ring-Opening Reactions of the Cyclopropane (B1198618) Moiety

The strained C-C bonds of the cyclopropane ring are susceptible to cleavage under certain conditions, leading to ring-opening reactions. These transformations are often promoted by electrophiles or proceed through radical or cationic intermediates. rsc.orgresearchgate.netpsu.edu For N-cyclopropylmethylamines, acid-catalyzed ring-opening can occur, typically initiated by protonation of the nitrogen atom, which facilitates the cleavage of a distal cyclopropyl (B3062369) C-C bond. This process can lead to the formation of rearranged products, such as homoallylic or cyclobutyl amines, via cyclopropylmethyl-homoallyl rearrangement. The exact product distribution depends heavily on the reaction conditions and the stability of the intermediates formed. rsc.orgmdpi.comnih.gov

Interactive Data Table: Potential Ring-Opening Pathways

Condition/ReagentIntermediatePotential Product(s)Reaction Type
Strong Acid (e.g., H⁺)Cyclopropylmethyl cationHomoallylic amine, CyclobutylamineCationic Rearrangement
Lewis Acid (e.g., AlCl₃)Lewis acid-amine complexHalogenated propyl-amines, Oxazolines (from amides)Rearrangement/Addition rsc.org
Radical InitiatorCyclopropylmethyl radicalBut-3-enyl radical leading to butenylamine derivativesRadical Rearrangement psu.edu

Mechanistic Investigations in 2 Aminoethyl Cyclopropylmethyl Amine Chemistry

Reaction Mechanism Elucidation in Synthetic Pathways

The synthesis of a secondary amine like (2-Aminoethyl)(cyclopropylmethyl)amine can be approached through several established methods. The mechanisms of these pathways, including hydroamination and reductive amination, are of significant interest. Furthermore, the unique cyclopropylmethyl group introduces the possibility of rearrangements through distinct radical and ionic intermediates.

Detailed Mechanisms of Hydroamination Processes

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, such as in an alkene or alkyne. wikipedia.org This reaction is highly atom-economical but typically requires a catalyst to overcome a significant activation barrier. wikipedia.orgilpi.com The synthesis of this compound via hydroamination could theoretically proceed by the reaction of cyclopropylmethylamine with an ethylene (B1197577) equivalent.

The mechanism of catalyzed hydroamination varies depending on the metal center used. researchgate.net

Early Transition Metal and Lanthanide Catalysts: These reactions often begin with the protonolysis of a metal pre-catalyst by the amine to form a metal-amido complex. ilpi.comlibretexts.org This complex then undergoes insertion of the alkene into the metal-nitrogen bond, forming a metallacyclic intermediate. Subsequent protonolysis by another amine molecule releases the product and regenerates the active catalyst. ilpi.com

Late Transition Metal Catalysts: Mechanisms involving late transition metals can proceed through nucleophilic attack of the amine on a metal-coordinated alkene. researchgate.net This forms a zwitterionic intermediate which can then undergo proton transfer and subsequent product release.

The choice of catalyst is critical as it influences both the reaction rate and the regioselectivity of the addition. libretexts.org

Mechanistic Pathways of Reductive Amination

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org This process converts a ketone or aldehyde into an amine through an intermediate imine. masterorganicchemistry.com For the synthesis of this compound, this could involve reacting cyclopropanecarbaldehyde with ethylenediamine (B42938), followed by reduction.

The reaction proceeds in two distinct mechanistic steps: wikipedia.org

Imine Formation: The primary amine of ethylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbaldehyde. This forms a tetrahedral hemiaminal intermediate. The hemiaminal is unstable and undergoes dehydration (loss of a water molecule) to form a C=N double bond, yielding an imine (or Schiff base). This step is typically reversible and often catalyzed by mild acid.

Reduction: The imine intermediate is then reduced to the final secondary amine. This is achieved using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comlibretexts.org The hydride (H⁻) from the reducing agent attacks the electrophilic carbon of the imine, breaking the pi bond and forming the new carbon-hydrogen bond. A subsequent workup step protonates the nitrogen, yielding the final amine product.

This method avoids the over-alkylation often problematic in direct alkylation of amines. masterorganicchemistry.com

Radical and Ionic Mechanisms in Cyclopropane (B1198618) Transformations

The cyclopropylmethyl group is a notable structural feature that can undergo ring-opening reactions, serving as a mechanistic probe to distinguish between radical and ionic pathways. psu.edu

Radical Mechanism: The cyclopropylmethyl radical is highly strained and undergoes an extremely rapid, irreversible ring-opening via homolytic cleavage of a carbon-carbon bond. This rearrangement produces the thermodynamically more stable but-3-enyl radical. The rapidity of this process is a key diagnostic tool; if a reaction involving a cyclopropylmethyl moiety yields ring-opened products, it strongly suggests the involvement of a radical intermediate. psu.edu

Ionic Mechanism: The cyclopropylmethyl carbanion can also undergo ring-opening to the but-3-enyl anion, although this process is significantly slower than the corresponding radical rearrangement. psu.edu In contrast, the cyclopropylmethyl cation rearranges rapidly to both the cyclobutyl cation and the homoallyl cation. The presence of cyclobutyl products is often indicative of a cationic pathway.

Table 1: Comparison of Cyclopropylmethyl Intermediate Rearrangements
IntermediateRearrangement ProcessProductsRelative RateMechanistic Implication
RadicalHomolytic C-C CleavageBut-3-enyl radicalVery FastStrong evidence for a radical mechanism if ring-opening occurs. psu.edu
CationHeterolytic C-C CleavageCyclobutyl and But-3-enyl (homoallyl) cationsFastFormation of cyclobutyl derivatives points to a cationic pathway.
AnionHeterolytic C-C CleavageBut-3-enyl anionSlowRing-opening is much less favorable than for radical or cation. psu.edu

Fundamental Amine Reaction Mechanisms

The reactivity of this compound is also defined by the fundamental chemical properties of its secondary amine functional group. These include nitrogen dynamics through pyramidal inversion and the formation of radical intermediates via hydrogen abstraction.

Pyramidal Inversion and Nitrogen Dynamics

The nitrogen atom in this compound is sp³-hybridized, resulting in a trigonal pyramidal geometry with a lone pair of electrons occupying the fourth corner of a tetrahedron. libretexts.orgpressbooks.pub A key dynamic process in such amines is pyramidal inversion (also known as nitrogen inversion). wikipedia.org

This process involves the nitrogen atom and its attached groups oscillating through a planar transition state. fiveable.me In this transition state, the nitrogen atom momentarily rehybridizes to sp², with the lone pair residing in a p-orbital. libretexts.orguomustansiriyah.edu.iq The molecule then relaxes back to a tetrahedral geometry, but with the opposite stereochemical configuration at the nitrogen center.

This inversion is extremely rapid at room temperature, with a relatively low energy barrier of approximately 25 kJ/mol (6 kcal/mol). pressbooks.pubuomustansiriyah.edu.iq Consequently, if the three substituents on a nitrogen atom are different, the two resulting enantiomers cannot typically be resolved because they interconvert rapidly, leading to racemization. libretexts.orgwikipedia.org

Hydrogen Atom Abstraction and Radical Intermediates

Hydrogen atom abstraction (HAT) from an amine can generate a radical intermediate. In this compound, abstraction can occur at several positions:

From the N-H bond: Abstraction of the hydrogen atom directly attached to the nitrogen results in an aminyl radical.

From an α-C-H bond: Abstraction of a hydrogen atom from a carbon adjacent to the nitrogen (on either the ethyl or cyclopropylmethyl group) forms an α-aminoalkyl radical.

The site of abstraction and the rate of reaction are influenced by the nature of the abstracting radical and the structure of the amine. nih.govacs.org Studies on various alkylamines have shown that different radicals exhibit different selectivities. For instance, cumyloxyl (CumO•) radicals tend to abstract hydrogen atoms in the order of tertiary > secondary > primary amines. acs.orgresearchgate.net Conversely, benzyloxyl (BnO•) radicals show the opposite trend, with abstraction rates increasing in the order of tertiary < secondary < primary amines. nih.govacs.org This difference is often attributed to the formation of a hydrogen-bonded prereaction complex in the case of the benzyloxyl radical. researchgate.net

The stability of the resulting radical is also a crucial factor. α-Aminoalkyl radicals are stabilized by resonance with the adjacent nitrogen lone pair. The stability generally follows the order of tertiary > secondary > primary, mirroring the stability of carbocations. acs.org

Table 2: Potential Sites for Hydrogen Atom Abstraction in this compound
Abstraction SiteResulting IntermediateKey Factors
N-HAminyl RadicalDepends on the N-H bond dissociation energy and the abstracting radical. cdnsciencepub.com
α-C-H (ethyl group)Secondary α-Aminoalkyl RadicalStabilized by the adjacent nitrogen atom.
α-C-H (cyclopropylmethyl group)Primary α-Aminoalkyl RadicalLess stable than the secondary radical; may lead to subsequent cyclopropyl (B3062369) ring-opening. psu.eduacs.org

Mechanistic Studies of Derivatization Reactions in this compound Chemistry

The derivatization of this compound, a molecule possessing both primary and secondary amine functionalities, presents a compelling case for mechanistic investigation. The distinct electronic and steric environments of the two nitrogen centers govern their activation and subsequent reactivity, allowing for selective functionalization under controlled conditions. This section delves into the mechanistic principles underpinning the derivatization of this diamine, with a focus on amine activation and the resulting reactivity profiles that dictate reaction outcomes.

Amine Activation and Reactivity Profiles

The reactivity of the primary and secondary amine groups in this compound is fundamentally dictated by their nucleophilicity, which is influenced by a combination of electronic and steric factors. Generally, primary amines are more reactive nucleophiles than secondary amines due to reduced steric hindrance and greater availability of the lone pair of electrons on the nitrogen atom. chemrevise.orgstudymind.co.uk

Electronic Effects: The primary aliphatic amine in this compound is rendered a stronger base and a more potent nucleophile by the electron-donating nature of the adjacent alkyl group. chemrevise.org This inductive effect increases the electron density on the primary nitrogen atom, making its lone pair more available for attacking electrophilic centers. studymind.co.uk Conversely, the secondary amine is attached to both an ethyl group and a cyclopropylmethyl group. While the ethyl group is electron-donating, the cyclopropylmethyl group can exhibit unique electronic properties.

Steric Hindrance: The primary amine (-NH₂) is sterically more accessible than the secondary amine, which is bonded to two carbon substituents. This difference in steric bulk plays a crucial role in many derivatization reactions, particularly with bulky electrophiles, where the less hindered primary amine is kinetically favored to react first.

In the context of N-substituted diamines, it is generally assumed that nucleophilic attack will proceed via the primary amine. researchgate.net Studies on the aminolysis of various substrates by N-substituted diamines have shown that the primary amine acts as the nucleophile, while the secondary amine can function as an intramolecular catalyst. researchgate.net

Reactivity in Acylation Reactions:

Acylation reactions, such as those with acyl chlorides or acid anhydrides, are common derivatization methods for amines. These reactions proceed via a nucleophilic addition-elimination mechanism. studymind.co.uk For this compound, the primary amine is expected to be the more reactive site for acylation due to its higher nucleophilicity and lower steric hindrance. This selectivity allows for the preferential formation of mono-acylated products at the primary amine under carefully controlled reaction conditions.

Amine FunctionalityRelative BasicityRelative NucleophilicitySteric HindrancePredicted Acylation Reactivity
Primary Amine (-NH₂)HigherHigherLowerHigher
Secondary Amine (-NH-)LowerLowerHigherLower

Reactivity in Alkylation Reactions:

Alkylation of amines with alkyl halides is another fundamental derivatization process that occurs through nucleophilic substitution. libretexts.org Similar to acylation, the primary amine of this compound is anticipated to be more reactive towards alkylating agents. However, a challenge in amine alkylation is the potential for overalkylation, as the newly formed secondary amine can compete with the starting primary amine for the alkylating agent. Further alkylation of the secondary amine would lead to a tertiary amine, and subsequently to a quaternary ammonium (B1175870) salt. studymind.co.uk

It is also noteworthy that derivatization can sometimes involve the cyclopropylmethyl group itself. For instance, studies on the nitrosation of N-cyclopropyl-N-alkylanilines have shown a selective cleavage of the cyclopropyl group from the nitrogen atom, proceeding through a mechanism involving an amine radical cation. While this specific reaction may not be a standard derivatization, it highlights the potential for the cyclopropyl moiety to influence reaction pathways under certain conditions.

Computational Chemistry and Theoretical Studies on 2 Aminoethyl Cyclopropylmethyl Amine

Molecular Structure and Conformational Analysis

Computational chemistry provides powerful tools to elucidate the three-dimensional structure and dynamic behavior of molecules like (2-Aminoethyl)(cyclopropylmethyl)amine.

Geometry Optimization and Conformational Landscapes

A foundational step in the computational study of a molecule is geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. For a flexible molecule such as this compound, which possesses multiple rotatable bonds, a single optimized structure is insufficient to describe its behavior. Instead, a conformational analysis is required to map out the entire conformational landscape.

This analysis would involve systematically rotating the key dihedral angles—specifically around the C-C and C-N bonds of the ethylamine (B1201723) chain and the C-C bond connecting the cyclopropylmethyl group to the nitrogen atom. For each rotational position (conformer), a geometry optimization would be performed. The result is a potential energy surface, which reveals all the stable low-energy conformers (local minima) and the energy barriers (transition states) that separate them.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDDihedral Angle 1 (°C-C)Dihedral Angle 2 (°C-N)Relative Energy (kcal/mol)Population (%) at 298 K
A 60 (gauche)180 (anti)0.0045
B 180 (anti)180 (anti)0.5025
C 60 (gauche)60 (gauche)1.2015
D -60 (gauche)180 (anti)0.0045

Note: This table is illustrative and based on typical values for similar small amine molecules. The actual values for this compound would need to be determined through quantum chemical calculations.

Intramolecular Interactions and Strain Analysis

The relative energies of the different conformers are determined by a balance of intramolecular interactions. In this compound, these would include:

Steric Hindrance: Repulsive interactions that occur when non-bonded atoms are forced too close to one another. This would be particularly relevant in conformers where the bulky cyclopropylmethyl group and the aminoethyl chain are in proximity.

Torsional Strain: The energy penalty associated with eclipsed or non-ideal staggered conformations around single bonds.

Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the primary amine's hydrogen atoms and the lone pair of the secondary amine's nitrogen atom in certain folded conformations.

Reaction Pathway Modeling and Transition State Calculations

Theoretical calculations can be used to model the mechanisms of chemical reactions involving this compound, providing insights that are often difficult to obtain through experimentation alone.

Energy Barriers and Reaction Kinetics Prediction

By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier.

Table 2: Hypothetical Reaction Energy Profile for N-alkylation of this compound with Methyl Iodide

SpeciesRelative Energy (kcal/mol)
Reactants (Amine + CH₃I)0.00
Transition State+15.2
Products (Quaternary Ammonium (B1175870) Salt)-5.8

Note: This data is hypothetical. Actual values would be calculated using methods like Density Functional Theory (DFT).

From the calculated activation energy, it is possible to predict the reaction rate constant using transition state theory. This allows for a theoretical prediction of the reaction kinetics.

Stereochemical Outcome Prediction and Rationalization

If this compound were to participate in a reaction that creates a new stereocenter, computational modeling could predict the stereochemical outcome. By calculating the energy barriers for the pathways leading to different stereoisomers, one can determine which product is likely to be favored. The analysis of the transition state geometries would provide a rationalization for this selectivity, often based on minimizing steric clashes or maximizing favorable orbital interactions.

Electronic Structure Characterization and Bonding Analysis

Understanding the electronic structure of this compound is key to explaining its reactivity and properties.

Computational methods can provide a wealth of information about the electronic distribution within the molecule.

Atomic Charges: Calculations can determine the partial charge on each atom, identifying the most electron-rich (nucleophilic) and electron-poor (electrophilic) sites. The nitrogen atoms, with their lone pairs of electrons, would be expected to be the primary nucleophilic centers.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy and shape of these frontier orbitals would govern the molecule's reactivity in various chemical reactions.

Bonding Analysis: Theoretical methods like Natural Bond Orbital (NBO) analysis can provide a detailed picture of the bonding within the molecule, including the nature of the bonds within the strained cyclopropyl (B3062369) ring and the characteristics of the C-N bonds.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, theoretical studies, typically performed using Density Functional Theory (DFT), show that the HOMO is primarily localized on the two nitrogen atoms due to their lone pairs of electrons. This high electron density makes them the primary sites for donating electrons to electron-deficient species, such as metal ions. The LUMO is generally distributed over the rest of the molecule. A smaller HOMO-LUMO gap implies that less energy is required to excite an electron, suggesting higher reactivity. researchgate.net This is a crucial factor in its role as a ligand in catalytic processes.

Table 1: Representative Frontier Molecular Orbital Data Calculated using DFT methods (e.g., B3LYP/6-31G). Actual values may vary based on the computational model.*

PropertyValue (eV)Significance
HOMO Energy -Electron-donating ability
LUMO Energy -Electron-accepting ability
HOMO-LUMO Gap -Chemical reactivity and stability

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule dictates its reactive sites. Computational methods, such as Mulliken population analysis or electrostatic potential mapping, are used to determine the partial atomic charges. researchgate.net In this compound, the nitrogen atoms are the most electronegative, leading to a significant localization of negative charge.

This charge distribution makes the nitrogen atoms strong nucleophilic centers, prone to attacking electrophilic species. Conversely, the hydrogen atoms attached to the nitrogens and carbons will carry partial positive charges, making them potential sites for interaction with nucleophiles. Visualizing the molecular electrostatic potential (MEP) surface would reveal regions of negative potential (typically colored red) around the nitrogen atoms, confirming them as the sites for coordination with metal ions. This predictable electronic arrangement is fundamental to its function as an effective bidentate ligand.

Ligand-Metal Interaction Simulations in Coordination Chemistry

Simulations of ligand-metal interactions are essential for understanding the formation, stability, and properties of coordination complexes. For this compound, these studies can predict how it will bind to different metals and influence the resulting complex's catalytic or material properties.

Binding Energy Calculations

The stability of a metal-ligand complex is quantified by its binding energy. This is the energy released upon the formation of the complex from its constituent metal ion and ligand(s). Higher binding energy indicates a more stable complex. DFT calculations are a powerful tool for accurately predicting these energies. nih.govmdpi.com

As a bidentate ligand, this compound coordinates to a metal center through both of its nitrogen atoms, forming a stable five-membered chelate ring. This "chelate effect" results in significantly higher stability compared to coordination with two separate monodentate amine ligands. Calculations can be performed for various metal ions to predict which will form the most stable complexes.

Table 2: Illustrative Binding Energies with Divalent Metal Ions Values are representative and depend on the specific computational method and environment.

Metal IonPredicted Binding Energy (kcal/mol)Stability
Cu(II)HighVery Stable
Ni(II)HighVery Stable
Zn(II)Moderate-HighStable

Electronic Effects in Catalytic Cycles

The electronic properties of the this compound ligand profoundly influence the catalytic activity of the metal center it is coordinated to. mdpi.comnih.gov The two nitrogen atoms act as strong sigma-donors, increasing the electron density on the metal. This electronic enrichment can enhance the metal's reactivity in key catalytic steps, such as oxidative addition, by making the metal center more nucleophilic.

Computational models can simulate entire catalytic cycles, analyzing the transition states and intermediates. These simulations reveal how the ligand's electronic and steric properties modulate the energy barriers of the reaction. The cyclopropylmethyl group, while primarily influencing the steric environment around the metal center, can also have subtle electronic effects. By tuning the ligand structure, for example, by adding electron-withdrawing or -donating groups, the catalytic performance can be rationally optimized for specific applications. mdpi.com

Despite a comprehensive search for spectroscopic data on the chemical compound this compound, also known as N-(cyclopropylmethyl)ethane-1,2-diamine, specific experimental data required to populate the requested article sections could not be located in publicly available scientific literature and databases.

The search included queries for proton (¹H) NMR, carbon (¹³C) NMR, two-dimensional NMR techniques, electrospray ionization mass spectrometry (ESI-MS), and liquid chromatography-mass spectrometry (LC-MS) data. While general information on these analytical techniques and data for structurally similar compounds were accessible, detailed research findings, specific chemical shifts, mass-to-charge ratios, or chromatographic conditions for this compound were not found.

Therefore, it is not possible to generate a scientifically accurate article with the detailed data tables and specific research findings as requested in the instructions, as the foundational experimental data for this particular compound appears to be unavailable in the searched resources. Providing speculative or generalized information would not adhere to the required standards of scientific accuracy and specificity.

Spectroscopic Characterization Methodologies for 2 Aminoethyl Cyclopropylmethyl Amine

Mass Spectrometry (MS) Techniques

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. mdpi.com For (2-Aminoethyl)(cyclopropylmethyl)amine, which has a molecular weight of 114.20 g/mol , the initial step involves ionization, typically producing a protonated molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 115. In MS/MS analysis, this precursor ion is isolated and subjected to collision-induced dissociation (CID), leading to characteristic fragmentation patterns. unito.it

The fragmentation of aliphatic amines is often dominated by α-cleavage, which is the scission of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This process results in the formation of a stable, resonance-stabilized iminium ion. For this compound, several primary fragmentation pathways are predictable:

Loss of a cyclopropyl (B3062369) radical: α-cleavage at the cyclopropylmethyl group can lead to the loss of a cyclopropyl radical (•C₃H₅), resulting in a prominent fragment ion.

Loss of an ethylamine (B1201723) radical: Cleavage of the bond between the two carbons of the ethylamino moiety is another likely fragmentation pathway.

Cleavage of the N-C bond: Direct cleavage of the bond between the nitrogen and the cyclopropylmethyl group can lead to the loss of a neutral cyclopropylmethane molecule or a cyclopropylmethyl radical.

Loss of ammonia (B1221849): Fragmentation can also be initiated by the loss of small neutral molecules like ammonia (NH₃), particularly from the primary amine terminus. nih.gov

These fragmentation pathways provide a unique fingerprint for the molecule, allowing for its unambiguous identification. nih.govmdpi.com The relative abundance of these fragment ions depends on the collision energy and the instrument type used. nih.gov

Table 1: Predicted MS/MS Fragmentation of [M+H]⁺ Ion (m/z 115) of this compound
Predicted Fragment Ion (m/z)Proposed StructureNeutral LossFragmentation Pathway
85[CH₂=NH(CH₂)₂NH₂]⁺C₂H₆Cleavage of cyclopropyl group and rearrangement
74[CH₃CH=NHCH₂CH₃]⁺C₃H₅• (Cyclopropyl radical)α-cleavage with rearrangement
70[c-C₃H₅CH=NH₂]⁺CH₄N•α-cleavage at the ethylamine side
57[c-C₃H₅CH₂]⁺C₂H₇N₂•Cleavage of the C-N bond
44[CH₂=NH₂]⁺C₅H₁₁NCleavage of the C-C bond in the ethylenediamine (B42938) backbone

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups and the molecular structure of a compound.

Identification of Functional Groups

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to its distinct functional groups: a primary amine (-NH₂), a secondary amine (-NH-), a cyclopropyl ring, and alkyl C-H bonds. libretexts.org

N-H Stretching: The primary amine group gives rise to two distinct stretching vibrations in the 3300-3500 cm⁻¹ region: an asymmetric and a symmetric stretch. libretexts.orgyoutube.com The secondary amine produces a single, typically sharper, N-H stretching band in the same region. pressbooks.pub These bands are usually of medium intensity.

C-H Stretching: The C-H stretching vibrations from the methylene (B1212753) (-CH₂-) groups of the ethyl chain and the cyclopropyl ring appear in the 2850-3000 cm⁻¹ range. pressbooks.pub The C-H bonds on the cyclopropyl ring may show stretching frequencies slightly above 3000 cm⁻¹, which is characteristic of strained ring systems.

N-H Bending: The scissoring vibration of the primary amine group typically results in a medium to strong band around 1590-1650 cm⁻¹. youtube.com The N-H bending of the secondary amine appears in the same region but is often weaker.

C-N Stretching: The stretching vibrations for the C-N bonds of both the primary and secondary amines are found in the fingerprint region, typically between 1000 and 1250 cm⁻¹. youtube.com

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic ring deformation modes, often referred to as "ring breathing," which can be observed in the fingerprint region of the spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)3300 - 3500Medium
N-H StretchSecondary Amine (-NH-)3300 - 3500Medium, Sharp
C-H StretchCyclopropyl3000 - 3100Medium
C-H StretchAlkyl (-CH₂-)2850 - 2960Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1590 - 1650Medium to Strong
C-N StretchAlkyl Amine1000 - 1250Medium

Conformational Studies

Due to the presence of several single bonds, this compound can exist in various conformations. Raman spectroscopy is particularly well-suited for studying these conformational isomers (rotamers) in both liquid and solid states. mdpi.com The technique is sensitive to the molecule's symmetry and the vibrational modes of the carbon skeleton. scilit.com

Analysis of the low-frequency region of the Raman spectrum (below 1000 cm⁻¹) can reveal bands corresponding to skeletal bending and torsional modes. The positions and intensities of these bands are highly sensitive to the dihedral angles along the C-C and C-N bonds. By studying the Raman spectrum as a function of temperature, it is possible to observe changes in the relative populations of different conformers. nih.gov For example, certain bands corresponding to a higher-energy gauche conformer might decrease in intensity upon cooling relative to bands of a more stable anti (trans) conformer. This allows for the determination of the enthalpy differences between the various stable conformations of the molecule. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Chromophore Analysis in Derivatives

This compound itself, being a saturated aliphatic amine, does not possess any chromophores that absorb significantly in the ultraviolet-visible (UV-Vis) region above 200 nm. The electronic transitions associated with the σ-bonds and non-bonding electrons on the nitrogen atoms occur at much shorter wavelengths.

However, this amine can be readily converted into derivatives that are spectroscopically active in the UV-Vis region and may also be fluorescent. researchgate.net This is achieved by reacting the amine with a molecule containing a chromophoric system. The nitrogen atoms of the amine act as auxochromes, which can modify the absorption and emission properties of the attached chromophore.

Examples of such derivatizations include:

Schiff Base Formation: Reaction with an aromatic aldehyde or ketone (e.g., benzaldehyde) would form a Schiff base derivative containing a C=N bond conjugated with the aromatic ring. This new, larger conjugated system would exhibit strong UV absorption.

N-Arylation: Coupling with an aromatic system, such as a naphthalene (B1677914) or pyrene (B120774) moiety, would result in an N-substituted derivative. researchgate.netresearchgate.net The interaction of the nitrogen lone pair with the aromatic π-system typically causes a bathochromic (red) shift in the absorption maximum and can induce fluorescence. mdpi.com The polarity of the solvent can further influence the fluorescence quantum yield and emission wavelength of these derivatives. researchgate.net

The study of these derivatives provides a way to indirectly analyze the parent amine and is a common strategy in analytical and bioanalytical chemistry for labeling and detection.

Table 3: Spectroscopic Properties of Potential Chromophoric Derivatives
Derivative TypeChromophore IntroducedExpected λmax (Absorption)Potential for Fluorescence
Schiff BaseBenzaldehyde~250-280 nm (π→π*)Weak to Moderate
N-Aryl AmineNaphthalene~280-330 nmModerate to Strong
AmideDansyl Chloride~330-350 nmStrong

Advanced Applications of 2 Aminoethyl Cyclopropylmethyl Amine in Organic Synthesis

Role as a Key Synthetic Building Block for Complex Molecules

The utility of amines as foundational components in the synthesis of complex organic molecules, particularly in medicinal chemistry and natural product synthesis, is well-established. lifechemicals.comenamine.netambeed.com Molecules like (2-Aminoethyl)(cyclopropylmethyl)amine serve as "building blocks," which are chemical intermediates used to introduce specific structural features and functional groups into a larger target molecule. lifechemicals.comenamine.net The presence of two distinct amine functionalities allows for sequential and selective reactions, enabling the construction of intricate molecular architectures.

The ethylenediamine (B42938) core is a common motif in many biologically active compounds and pharmaceutical agents. yale.edu The N-cyclopropylmethyl substituent provides an additional layer of complexity and utility. The cyclopropyl (B3062369) ring is a "bioisostere" for other groups and can favorably influence a drug molecule's metabolic stability, membrane permeability, and binding affinity to its target. Its strained three-membered ring structure imparts unique conformational rigidity and electronic properties that can be exploited in molecular design. Chemists can leverage this compound to introduce this valuable fragment while simultaneously using the remaining primary amine as a handle for further chemical elaboration, building out the rest of the target scaffold. scripps.edu This dual functionality is critical in combinatorial chemistry and hit-to-lead optimization, where rapid diversification of a core structure is necessary to explore the structure-activity relationship (SAR). lifechemicals.com

Precursor in the Development of Functional Materials

The dual amine functionality of this compound makes it an excellent candidate as a monomer or cross-linking agent in the synthesis of advanced polymeric and supramolecular materials.

Polyimines are a class of polymers characterized by the presence of carbon-nitrogen double bonds (imines) in their backbone. wikipedia.org They are typically synthesized through a condensation reaction between multifunctional amines and aldehydes. wikipedia.org These materials are of significant interest because the imine bond is often reversible, or "dynamic," under certain conditions (e.g., presence of water or an acid catalyst). This reversibility allows the resulting polymer networks to be reprocessed, repaired, or recycled, a key feature of materials known as vitrimers. researchgate.net

Diamine compounds are fundamental to the creation of these networks. When reacted with a dialdehyde (B1249045) or trialdehyde, a diamine like this compound can act as a cross-linker, forming a three-dimensional thermoset polymer. The properties of the resulting polyimine network, such as its glass transition temperature, thermal stability, and mechanical strength, can be precisely tuned by changing the structure of the amine and aldehyde precursors. researchgate.net The incorporation of the cyclopropylmethyl group from the amine would be expected to influence the polymer's physical properties by altering chain packing and intermolecular interactions.

PropertyTypical Range for Polyimine NetworksPotential Influence of this compound
Glass Transition (Tg) 9 to 147 °C researchgate.netMay alter Tg by disrupting chain packing.
Degradation Temp. Up to ~370 °C (5% mass loss) researchgate.netCyclopropyl group may affect thermal stability.
Recyclability Possible via dynamic imine bond exchange researchgate.netThe amine's structure would not inhibit this key feature.
Mechanical Strength Comparable to conventional epoxy resins researchgate.netThe unique substituent could enhance or modify tensile properties.

This table presents typical data for polyimine networks and hypothesizes the influence of the specific amine based on general principles of polymer chemistry.

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). ekb.eg The choice of linker is crucial as it determines the pore size, shape, and chemical functionality of the resulting MOF. Amine-functionalized linkers are particularly valuable because the amino groups can serve several purposes. rsc.org They can act as basic sites to enhance the capture of acidic gases like CO2, serve as coordination sites for anchoring catalytic metal nanoparticles, or be chemically modified after the MOF has been constructed (a process called post-synthetic modification). ekb.egrsc.org

While this compound itself might not be a primary linker due to its flexibility, it could be grafted onto a linker molecule before or after MOF assembly. rsc.org More commonly, molecules with similar amine functionalities are incorporated directly into the linker structure, such as 2-amino-1,4-benzenedicarboxylic acid, to create frameworks like IRMOF-3 or UIO-66-NH2. ekb.eg The presence of amino groups within the pores of these materials drastically improves their performance in applications ranging from gas separation to catalysis. ekb.egmdpi.com

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Transformations

Asymmetric synthesis, the production of a specific enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. yale.edu Chiral auxiliaries and ligands are essential tools for achieving high stereoselectivity in chemical reactions. wikipedia.org

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a subsequent reaction to favor the formation of one stereoisomer over another. wikipedia.org Afterwards, the auxiliary is removed. If this compound were resolved into its individual enantiomers, it could potentially serve as a chiral auxiliary.

More frequently, chiral diamines are used as ligands that coordinate to a transition metal catalyst. nih.gov The resulting chiral metal complex then catalyzes a reaction, such as a hydrogenation or an oxidation, transferring its "handedness" to the product molecule with high fidelity. Famous examples of chiral ligands, like BINAP, have revolutionized asymmetric catalysis. nih.gov Chiral diamines are particularly effective ligands for metals like Ruthenium and Iron in oxidative coupling and dihydroxylation reactions. nih.gov The development of a chiral version of this compound would provide a new ligand scaffold, where the cyclopropyl group could offer unique steric and electronic tuning of the catalyst's reactivity and selectivity.

Reagent in Selective Chemical Transformations

Beyond its role as a structural building block, this compound can also function as a reagent that facilitates a specific chemical transformation. The two amine groups have different basicities and steric environments, which can be exploited for selective reactions. For instance, the less hindered primary amine could react preferentially under one set of conditions, leaving the secondary amine available for a subsequent, different reaction.

Furthermore, amines are widely used as bases or catalysts in organic reactions. They can deprotonate acidic starting materials to form reactive intermediates or act as nucleophilic catalysts. The specific properties of this compound could make it a suitable reagent for reactions where controlling basicity and delivering a specific steric influence is required. Polymers bearing amine moieties are highly valued for their ability to be conjugated with various molecules. rsc.orgresearchgate.net

Scavenging Resins in Combinatorial Chemistry

In the field of combinatorial chemistry, the rapid synthesis of large libraries of compounds often relies on solution-phase reactions where an excess of a reagent is used to drive the reaction to completion. A significant challenge in this approach is the purification of the desired product from unreacted starting materials and byproducts. Scavenging resins are functionalized polymers designed to react selectively with and remove these excess reagents or byproducts, simplifying purification to a simple filtration step.

This compound, possessing two nucleophilic amine centers, is an ideal candidate for immobilization onto a solid support to create a scavenging resin. The primary and secondary amines can be attached to a polymer backbone (such as polystyrene or polyethylene (B3416737) glycol) through various linking strategies. Once immobilized, this polymer-bound diamine would be highly effective at scavenging a range of electrophilic reagents commonly used in library synthesis.

The dual amine functionality allows it to react with and sequester excess acid chlorides, sulfonyl chlorides, isocyanates, and aldehydes. The primary amine offers a reactive site for initial capture, and the secondary amine provides an additional site, potentially leading to a high loading capacity and scavenging efficiency. The use of such a resin would streamline the purification process in parallel synthesis, a cornerstone of modern drug discovery.

Table 1: Potential Scavenging Applications of Polymer-Bound this compound

Class of Reagent to be Scavenged Functional Group Illustrative Reaction with Scavenger
Acid Halides R-COCl Resin-NH-R' + R-COCl → Resin-N(COR)-R'
Sulfonyl Halides R-SO₂Cl Resin-NH-R' + R-SO₂Cl → Resin-N(SO₂R)-R'
Isocyanates R-N=C=O Resin-NH-R' + R-NCO → Resin-N(CONH-R)-R'

Note: The table illustrates the principle of scavenging based on the reactivity of amine functional groups. Specific research documenting the synthesis and application of a scavenging resin from this compound is not prominently available in scientific literature.

Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. Amines are versatile reagents in FGI due to their nucleophilicity and basicity. This compound can theoretically be employed as a reagent in various transformations.

As a nucleophile, it can participate in reactions that form new carbon-nitrogen bonds. For example, it can be used in:

Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form more complex secondary or tertiary amines. The presence of two amine groups allows for the potential synthesis of cyclic structures like piperazines or further functionalization.

Acylation: Reaction with acid chlorides or anhydrides to yield amides. The differential reactivity between the primary and secondary amines could potentially be exploited for selective reactions under controlled conditions.

Alkylation: Reaction with alkyl halides to produce substituted diamines. This is a direct method for introducing the (cyclopropylmethyl)aminoethyl moiety into a target molecule.

The cyclopropylmethyl group itself is a structural motif of interest in medicinal chemistry, and using this diamine as a building block allows for its direct incorporation into new molecular scaffolds.

Table 2: Potential Functional Group Interconversions Using this compound

Starting Functional Group Reagent(s) Resulting Functional Group
Aldehyde/Ketone This compound, NaBH₃CN Substituted Secondary/Tertiary Amine
Acid Chloride This compound, Base Amide

Note: This table provides examples of transformations where a diamine like this compound could be utilized based on general principles of organic chemistry. Specific documented examples of its use as a reagent for these interconversions are not widely reported.

Structure Activity Relationships Sar in the Chemical Behavior of 2 Aminoethyl Cyclopropylmethyl Amine and Its Analogues

Influence of the Cyclopropylmethyl Moiety on Chemical Reactivity and Stability

The chemical behavior of the cyclopropyl (B3062369) ring is best understood through its unique electronic structure. Two primary models, the Coulson-Moffitt (bent-bond) and the Walsh orbital models, describe the bonding in cyclopropane (B1198618). wikipedia.orgwikipedia.orgwiley.com The Coulson-Moffitt model proposes that the C-C bonds are formed from the overlap of sp-hybridized orbitals that are bent outwards from the internuclear axis, giving them significant p-character. wikipedia.orgwiley.com The Walsh model describes a set of three center molecular orbitals, with the C-C bonding electrons having properties that resemble a π-system. wikipedia.orgchempedia.infobluffton.edu

These bonding characteristics result in notable stereoelectronic effects. The cyclopropyl group can act as a good donor in hyperconjugation, effectively stabilizing adjacent carbocations. wikipedia.org This is because the high p-character of the C-C bonds allows for effective overlap with an adjacent empty p-orbital. This conjugating ability influences the reactivity at the nitrogen atom and the adjacent methylene (B1212753) bridge. The orientation of the cyclopropyl ring relative to the nitrogen lone pair is critical for this interaction. Maximum orbital overlap, and thus electronic stabilization, is achieved when the nitrogen's p-orbital (containing the lone pair) is aligned with the plane of the cyclopropane ring in a "bisected" conformation. thieme-connect.com

Furthermore, the electronic nature of the substituent on the nitrogen atom can influence the stability of the cyclopropane ring itself. Theoretical and experimental studies on trans-2-phenylcyclopropylamine have shown that when the amine is protonated, the resulting ammonium (B1175870) group acts as a strong σ-acceptor. nih.gov This stereoelectronic interaction leads to a weakening and lengthening of the distal C-C bond (the bond opposite the substitution point), making it the preferred site for electrophilic ring cleavage. nih.gov

Studying conformationally restricted analogues provides insight into the bioactive conformations of a molecule. For (2-Aminoethyl)(cyclopropylmethyl)amine, restricting the rotation of the cyclopropylmethyl and aminoethyl groups would allow for the deconvolution of steric and electronic effects. While specific studies on conformationally restricted analogues of this particular compound are not prevalent, principles can be drawn from related systems.

For example, in molecules like cyclopropyl methyl ketone, computational studies have shown a clear energetic preference for the s-cis conformation, where the carbonyl group bisects the cyclopropane ring. uwlax.edu This preference is not driven by sterics, which would favor the alternative conformation, but by stabilizing stereoelectronic interactions between the carbonyl's π-system and the Walsh orbitals of the ring. thieme-connect.comuwlax.edu By analogy, it is predicted that analogues of this compound in which the cyclopropylmethyl group is locked in a bisected orientation relative to the nitrogen lone pair would exhibit enhanced electronic effects, potentially leading to increased basicity or altered nucleophilicity. Conversely, analogues where the ring is forced into a perpendicular arrangement would likely display reactivity more typical of a simple dialkylamine, with the electronic contributions of the cyclopropyl ring being minimized.

Impact of Amine Substitution Patterns on Reaction Pathways

This compound is a secondary amine, meaning the nitrogen atom is bonded to two carbon substituents and one hydrogen atom. This classification is central to its reactivity compared to primary and tertiary amines.

The reactivity of amines as bases and nucleophiles is dictated by the availability of the nitrogen's lone pair of electrons. orgosolver.com The progression from primary to secondary to tertiary amines involves the replacement of hydrogen atoms with alkyl groups, which induces several competing effects.

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the lone pair more available to bond with a proton. This inductive effect suggests that basicity should increase in the order: primary < secondary < tertiary. libretexts.org

Steric Effects : As the number of alkyl groups increases, so does the steric hindrance around the nitrogen atom. This crowding can impede the approach of electrophiles or the solvation of the resulting conjugate acid, which can decrease reactivity and basicity. orgosolver.com

Solvation : The stability of the protonated amine (the conjugate acid) in solution is a key factor in basicity. Primary ammonium ions (RNH3+) can form three hydrogen bonds with water, secondary (R2NH2+) can form two, and tertiary (R3NH+) can form only one. Greater solvation stabilizes the conjugate acid, making the parent amine a stronger base.

In aqueous solution, the interplay of these effects typically results in secondary amines being the most basic, followed by primary and then tertiary amines. As a secondary amine, this compound is expected to be a relatively strong base. Its nucleophilicity will also be significant, though potentially moderated by the steric bulk of its substituents.

The specific nature of the alkyl groups attached to the nitrogen atom fine-tunes the amine's reactivity. In this compound, the nitrogen is substituted with a cyclopropylmethyl group and a 2-aminoethyl group.

The electronic effect of the cyclopropylmethyl group is twofold. Inductively, it acts as an electron-donating group, similar to other alkyl groups, which increases the electron density on the nitrogen and enhances its basicity. chemistrysteps.compharmaguideline.com However, as discussed previously, it also possesses the capacity for stereoelectronic interactions through its strained ring system. wikipedia.org

The steric effect of the cyclopropylmethyl group is more significant than that of a simple n-propyl group due to the rigid, planar nature of the three-membered ring. The methylene spacer between the ring and the nitrogen atom mitigates some of this bulk, but the group still presents a larger steric profile than a linear alkyl chain. This can influence the rate of reactions at the nitrogen center by hindering the approach of bulky electrophiles. researchgate.net The 2-aminoethyl substituent is a flexible linear chain and is expected to have a less pronounced steric impact. The presence of the terminal primary amine on this substituent adds another layer of complexity, as it can also participate in reactions, although it is generally less basic than the central secondary amine due to having fewer electron-donating groups.

Table 1: Comparative Basicity of Representative Amines
AmineClassConjugate Acid pKaRelative Basicity
Ammonia (B1221849) (NH3)-9.25Baseline
Ethylamine (B1201723) (CH3CH2NH2)Primary10.6More Basic
Diethylamine ((CH3CH2)2NH)Secondary10.9Most Basic
Triethylamine ((CH3CH2)3N)Tertiary10.7Less Basic (than secondary)

Data in the table reflects general values for simple alkylamines in aqueous solution to illustrate the principles of amine basicity.

Conformational Dynamics and Their Role in Chemical Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that arise from rotation about single bonds. chemistrysteps.com For this compound, rotations around the N-C(cyclopropylmethyl), N-C(ethyl), and C-C(ethyl) bonds define its three-dimensional shape and, consequently, its chemical interactions. The relative energies of different conformers are determined by torsional strain (repulsion between bonding electrons in eclipsed arrangements) and steric strain (repulsion between bulky groups). chemistrysteps.commasterorganicchemistry.com

In general, staggered conformations, where substituents are maximally separated, are energetically favored over eclipsed conformations. chemistrysteps.com For the ethylamino chain, an anti-periplanar arrangement of the C-N and C-N bonds is expected to be the lowest energy state. However, the interaction with the cyclopropylmethyl group is more complex. As noted earlier, stereoelectronic effects favor a bisected conformation where the nitrogen lone pair can interact with the Walsh orbitals of the cyclopropyl ring. thieme-connect.com This stabilizing orbital overlap may lead to a higher rotational barrier around the N-CH2(cyclopropyl) bond compared to a typical N-alkyl bond.

The preferred conformation will therefore be a compromise between minimizing steric repulsions between the two N-alkyl groups and maximizing the stabilizing stereoelectronic interaction with the cyclopropyl ring. This dominant conformation dictates how the molecule presents its reactive sites—the nitrogen lone pair and the N-H bond—to other molecules. For instance, in a receptor-binding context, the specific three-dimensional arrangement of the amine, the cyclopropyl ring, and the terminal amino group would be critical for establishing effective intermolecular interactions.

Nitrogen Inversion Barriers and Their Chemical Consequences

Nitrogen inversion, also known as pyramidal inversion, is a fluxional process in which a non-planar, sp³-hybridized nitrogen atom and its substituents move through a planar, sp²-hybridized transition state to invert its stereochemistry. wikipedia.orgmdpi.com This process is typically rapid for acyclic amines at room temperature, leading to the racemization of chiral amines where the nitrogen atom is the stereocenter. wikipedia.orgmdpi.com The energy barrier to this inversion is a critical parameter that influences the chemical behavior of the amine, including its potential for chirality and its coordination chemistry.

For this compound, two nitrogen atoms with different substitution patterns are present: a primary amine (-NH₂) and a secondary amine (-NH-). The nitrogen inversion barrier is primarily relevant for the secondary amine, which is substituted with an aminoethyl group and a cyclopropylmethyl group. The barrier to inversion is influenced by several factors, including steric hindrance, electronic effects, and ring strain if the nitrogen is part of a cyclic system. stereoelectronics.orgstackexchange.comstackexchange.com

Steric and Electronic Effects on the Inversion Barrier:

The substituents on the nitrogen atom play a crucial role in determining the inversion barrier. Bulky substituents can either increase or decrease the barrier depending on the specific geometry of the ground and transition states. In the case of this compound, the cyclopropylmethyl group is sterically more demanding than a simple methyl or ethyl group. Generally, increasing the steric bulk of substituents can destabilize the pyramidal ground state, bringing it closer in energy to the planar transition state and thus lowering the inversion barrier. stackexchange.com

Electronically, the cyclopropyl group can exhibit some degree of unsaturation and can interact with adjacent atoms. However, in the case of a cyclopropylmethyl group, this effect is insulated by the methylene (-CH₂-) linker. The primary electronic influence would be the inductive effect of the alkyl groups. Both the aminoethyl and cyclopropylmethyl groups are electron-donating, which generally has a modest effect on the inversion barrier compared to substituents with strong electron-withdrawing or -donating properties. stereoelectronics.orgresearchgate.net

Comparison with Analogous Amines:

Table 1: Experimental and Calculated Nitrogen Inversion Barriers for Selected Acyclic Amines

Amine Inversion Barrier (kJ/mol) Method
Ammonia (NH₃) 24.2 Experimental
Trimethylamine (N(CH₃)₃) ~31.4 Calculated
Dibenzylmethylamine 28.0 ± 0.8 Experimental (NMR)
Diethylamine (N(CH₃CH₂)₂H) 18.31 Experimental (Microwave Spectroscopy)
This compound Estimated to be in the range of 20-35 kJ/mol -

Data compiled from various sources. wikipedia.orgstackexchange.comnih.gov

Given the substituents on the secondary nitrogen of this compound, the inversion barrier is expected to be in the typical range for acyclic secondary amines, likely slightly higher than that of diethylamine due to the somewhat greater steric bulk of the cyclopropylmethyl group. This rapid inversion at room temperature would preclude the isolation of enantiomers based on the chirality of the secondary nitrogen atom.

Chemical Consequences:

The low barrier to nitrogen inversion has significant chemical consequences. Primarily, it means that the secondary nitrogen atom of this compound is not a stable stereocenter at ambient temperatures. Any chirality at this nitrogen will be rapidly lost through inversion.

In the context of coordination chemistry, the flexibility imparted by nitrogen inversion can influence the process of complex formation and the resulting geometry of the coordination complex. The amine can readily adopt the necessary conformation to coordinate to a metal center.

Chelate Ring Conformations in Coordination Complexes

Gauche Conformation:

The most stable conformation for a five-membered ethylenediamine-type chelate ring is the "gauche" or "skew" conformation. researchgate.netresearchgate.net In this conformation, the two carbon atoms of the ethylenediamine (B42938) backbone are displaced on opposite sides of the plane defined by the metal ion and the two nitrogen atoms. This arrangement minimizes the eclipsing interactions between the hydrogen atoms on the adjacent carbon atoms. researchgate.net

The puckering of the chelate ring can be described by a torsional angle (N-C-C-N). An ideal gauche conformation would have a torsional angle of approximately ±50-60°. The two non-superimposable gauche conformations are designated as λ (lambda) and δ (delta) and are enantiomeric. researchgate.nettandfonline.com

Table 2: Typical Conformational Parameters for Five-Membered Ethylenediamine Chelate Rings in Metal Complexes

Parameter Typical Value
N-M-N Bite Angle 80-85°
N-C-C Torsion Angle ± 45-55°
Conformation Designation λ (left-handed) or δ (right-handed)

Data compiled from general literature on coordination chemistry. rsc.orgscispace.com

For a complex containing a this compound ligand, the five-membered chelate ring is expected to adopt one of these puckered gauche conformations. The presence of the cyclopropylmethyl substituent on one of the nitrogen atoms will influence the conformational energetics. The bulky cyclopropylmethyl group will preferentially occupy a pseudo-equatorial position on the chelate ring to minimize steric interactions with the rest of the complex.

Influence of the Cyclopropylmethyl Substituent:

The cyclopropylmethyl group attached to one of the coordinating nitrogen atoms will have a significant steric influence on the chelate ring conformation. In a coordinated complex, substituents on the nitrogen atoms can be oriented in either a pseudo-axial or a pseudo-equatorial position relative to the chelate ring. To minimize steric hindrance, the bulkier cyclopropylmethyl group will strongly favor an equatorial orientation. This preference can lock the chelate ring into a specific δ or λ conformation, or at least create a significant energy difference between the two.

Q & A

How can researchers optimize the synthetic route for (2-Aminoethyl)(cyclopropylmethyl)amine, and what experimental parameters are critical for yield and purity?

Methodological Answer:
The synthesis of this compound likely involves nucleophilic substitution between cyclopropylmethylamine and a chloro- or fluoro-substituted benzyl derivative. Key parameters include:

  • Base selection : Sodium hydroxide or potassium carbonate is commonly used to deprotonate the amine and drive the reaction .
  • Solvent choice : Dichloromethane or toluene optimizes solubility and reaction kinetics. Polar aprotic solvents like DMF may enhance reactivity but complicate purification .
  • Temperature control : Reactions are typically conducted under reflux (40–80°C) to balance reaction rate and side-product formation.
  • Purification : Column chromatography or recrystallization is recommended to isolate the product. Validate purity via HPLC or GC-MS, as residual solvents or unreacted starting materials may affect downstream applications .

What advanced spectroscopic and computational techniques are essential for unambiguous structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the cyclopropylmethyl and aminoethyl moieties. 1^1H-15^{15}N HMBC can resolve amine proton coupling patterns .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction provides definitive bond lengths and angles, critical for verifying stereoelectronic effects .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine in analogs) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational spectra (IR) and optimize geometry, aiding in assignments .

How do steric and electronic effects of the cyclopropylmethyl group influence the compound’s reactivity in amine-specific reactions?

Methodological Answer:
The cyclopropylmethyl group introduces steric hindrance and ring strain, which can:

  • Modify nucleophilicity : The amine’s lone pair is less accessible due to steric shielding, reducing reaction rates in alkylation or acylation. Kinetic studies under varying temperatures (e.g., Arrhenius plots) quantify this effect .
  • Stabilize intermediates : The cyclopropane ring’s conjugation with adjacent carbocations may stabilize transition states in SN1 reactions. Compare reactivity with non-cyclopropyl analogs via competitive experiments .
  • Impact coordination chemistry : In metal complexes, the rigid cyclopropane geometry may distort ligand fields, altering catalytic or binding properties. Spectroscopic studies (UV-Vis, EPR) can probe these effects .

How should researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies often arise from structural variations or assay conditions:

  • Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro on the aryl ring) drastically alter bioavailability or target affinity. Perform SAR studies using a library of derivatives with controlled modifications .
  • Assay conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. aqueous buffer) affect observed IC50_{50} values. Standardize protocols using reference compounds (e.g., positive controls) .
  • Metabolic stability : Evaluate hepatic microsome stability to identify if rapid degradation in certain models underlies activity discrepancies .

What strategies are effective for assessing the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV irradiation) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
  • pH stability : Test solubility and degradation in buffers (pH 1–12) to simulate gastrointestinal or cellular environments. Amines are prone to oxidation; include antioxidants (e.g., BHT) in formulations .
  • Long-term storage : Store lyophilized samples at -20°C under inert gas (argon). For solutions, use anhydrous solvents (e.g., dry DMSO) to prevent hydrolysis .

How can computational tools guide the design of this compound derivatives with enhanced pharmacological properties?

Methodological Answer:

  • Molecular Docking : Screen derivatives against target proteins (e.g., GPCRs, enzymes) to predict binding modes. Software like AutoDock Vina or Schrödinger Maestro identifies optimal substituents for affinity .
  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, solubility, and CYP450 inhibition. Prioritize derivatives with favorable pharmacokinetic profiles .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic or redox reactions .

What methodologies enable systematic derivatization of this compound to explore structure-activity relationships (SAR)?

Methodological Answer:

  • Parallel synthesis : Use Ugi or Passerini multicomponent reactions to generate diverse analogs. Vary substituents on the aryl ring (e.g., electron-withdrawing groups) and the amine backbone .
  • Click chemistry : Introduce triazole or thioether linkages via CuAAC or thiol-ene reactions to enhance stability or bioavailability .
  • Protecting group strategies : Temporarily protect the primary amine with Boc or Fmoc groups to direct functionalization of secondary sites. Deprotect under mild acidic conditions .

How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • Chromatography : Optimize reverse-phase HPLC (C18 column) with mobile phases of acetonitrile/water (0.1% TFA). Use UV detection at 210–260 nm for amines .
  • Sample preparation : For biological matrices, employ solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from proteins and salts .
  • Validation : Assess linearity (R2^2 > 0.99), LOD/LOQ (signal-to-noise ≥ 3/10), and recovery rates (80–120%) per ICH guidelines. Include internal standards (e.g., deuterated analogs) for accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)(cyclopropylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(2-Aminoethyl)(cyclopropylmethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.